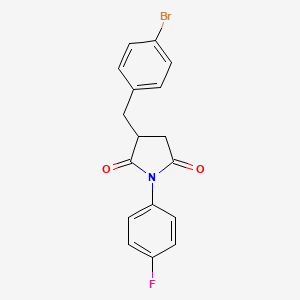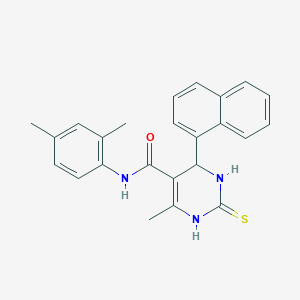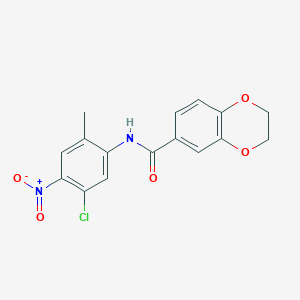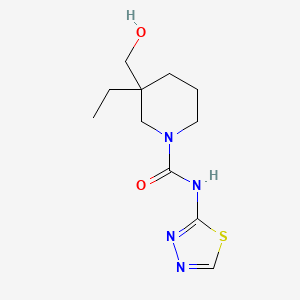
3-(4-Bromobenzyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione
Overview
Description
3-(4-Bromobenzyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine-2,5-diones This compound is characterized by the presence of a bromobenzyl group and a fluorophenyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobenzyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzyl bromide and 4-fluorophenylacetic acid.
Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting the starting materials with a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).
Introduction of Functional Groups: The bromobenzyl and fluorophenyl groups are introduced through nucleophilic substitution reactions. This step may require the use of catalysts or specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Scaling up the synthesis requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products.
Purification Techniques: Industrial production also involves the use of advanced purification techniques, such as recrystallization, chromatography, and distillation, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromobenzyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-(4-Bromobenzyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Bromobenzyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell.
Modulating Enzyme Activity: Inhibiting or activating enzymes involved in key biochemical pathways.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorobenzyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione: Similar structure with a chlorine atom instead of a bromine atom.
3-(4-Methylbenzyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione: Similar structure with a methyl group instead of a bromine atom.
Uniqueness
3-(4-Bromobenzyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione is unique due to the presence of both bromobenzyl and fluorophenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[(4-bromophenyl)methyl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrFNO2/c18-13-3-1-11(2-4-13)9-12-10-16(21)20(17(12)22)15-7-5-14(19)6-8-15/h1-8,12H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMWCSIVFJZKSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-5-{[(4-chlorophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B3966205.png)
![Ethyl 4-[(4-nitrophenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B3966208.png)
![N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-3-(1,2,4-triazol-1-yl)propanamide](/img/structure/B3966210.png)

![5-(2-furyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966231.png)
![2-[(5Z)-5-{[4-(Benzyloxy)-3-methoxyphenyl]methylidene}-6-oxo-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-2-YL]phenyl acetate](/img/structure/B3966234.png)
![Ethyl 5-acetyl-2-[2-(2-methoxyphenoxy)propanamido]-4-methylthiophene-3-carboxylate](/img/structure/B3966237.png)
![1-[2-(DIMETHYLAMINO)ETHYL]-5-(2-FLUOROPHENYL)-3-HYDROXY-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B3966239.png)
![8-[(AZEPAN-1-YL)METHYL]-3-(2-CHLOROPHENYL)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE](/img/structure/B3966246.png)
![(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3966252.png)
![2-(4-chlorobenzyl)-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B3966254.png)



